N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide
Description
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a naphthamide moiety. The structure includes a tert-butyl group at the 2-position of the pyrazole ring and a 2-ethoxy substituent on the naphthalene ring.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-5-28-18-11-10-14-8-6-7-9-15(14)19(18)21(26)23-20-16-12-29(27)13-17(16)24-25(20)22(2,3)4/h6-11H,5,12-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKDCAJNLFKMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS: 1009693-63-3)
- Core Differences: Pyrazole Substituent: The target compound has a tert-butyl group at the 2-position, whereas the analogue features a 4-fluorophenyl group. Amide Moiety: The target compound uses a 2-ethoxy-1-naphthamide group, while the analogue employs a 4-methoxybenzamide. The naphthamide’s larger aromatic system may improve π-π stacking interactions in hydrophobic binding pockets, whereas the methoxybenzamide offers simpler electronic modulation . Ether Substituent: The 2-ethoxy group (target) vs. 4-methoxy (analogue) alters electron distribution. Ethoxy’s longer alkyl chain could increase lipophilicity (higher logP) compared to methoxy, affecting membrane permeability .
Other Thieno[3,4-c]pyrazole Derivatives ()
While lists compounds like N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxy-ethanamide, these feature additional fused rings (e.g., triazole) and lack direct structural overlap with the target compound. However, the presence of sulfanyl and triazole groups in these analogues highlights the diversity of functionalization strategies in this chemical class, often aimed at optimizing target engagement or pharmacokinetics .
Hypothetical Property Comparison (Based on Structural Features)
Research Implications
- Biological Activity : The target compound’s naphthamide and tert-butyl groups may favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs), while the fluorophenyl analogue could target receptors sensitive to halogen bonding .
- Drug Development : The tert-butyl group’s metabolic stability could make the target compound a better candidate for oral administration, whereas the fluorophenyl analogue’s smaller size might improve solubility for injectable formulations .
Q & A
Q. What is the synthetic pathway for N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide?
Answer: The synthesis involves multi-step reactions typical of thieno[3,4-c]pyrazole derivatives. Key steps include:
- Core formation : Cyclization of precursors to construct the thieno[3,4-c]pyrazole ring.
- Substituent introduction : Alkylation or acylation reactions to attach the tert-butyl and ethoxy-naphthamide groups.
- Oxidation : Controlled oxidation to generate the 5-oxido moiety.
Common solvents include dichloromethane (DCM) and dimethylformamide (DMF), with triethylamine (TEA) as a catalyst for amide bond formation .
Q. How is the compound structurally characterized?
Answer: Characterization methods include:
- NMR spectroscopy : To confirm hydrogen/carbon environments (e.g., tert-butyl protons at ~1.4 ppm, ethoxy group at ~4.2 ppm).
- Mass spectrometry (MS) : For molecular weight verification (expected m/z ~434.4 based on C₂₃H₂₆N₄O₃S).
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What safety protocols are critical during experimental handling?
Answer:
- Thermal stability : Avoid exposure to sparks/open flames due to potential decomposition at high temperatures .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to prevent dermal/ocular exposure.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Answer: Optimization strategies include:
- Catalyst screening : Triethylamine vs. DMAP (dimethylaminopyridine) for amide coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., oxidation) minimizes side reactions.
Reaction monitoring via TLC or HPLC is critical for stepwise yield assessment .
Q. How do structural modifications influence biological activity in related compounds?
Answer: Structure-activity relationship (SAR) studies on analogs suggest:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| tert-butyl (R₁) | Enhances metabolic stability | |
| Ethoxy-naphthamide (R₂) | Modulates solubility and target binding affinity | |
| 5-oxido group (R₃) | Critical for hydrogen bonding with targets | |
| Replacing tert-butyl with phenyl reduces stability, while altering the ethoxy group impacts pharmacokinetics . |
Q. How should researchers address contradictory bioactivity data across studies?
Answer: Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Purity discrepancies : Validate compound purity via HPLC before testing.
- Structural analogs : Confirm substituent identities (e.g., tert-butyl vs. o-tolyl in analogs from ).
Cross-validation using orthogonal assays (e.g., SPR for binding, cell viability for efficacy) is recommended .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to kinases or GPCRs.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- Pharmacophore modeling : Identify critical functional groups (e.g., oxido and ethoxy moieties) for activity .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis for preclinical studies?
Answer:
- Solvent volume : Transition from batch to flow chemistry reduces DMF usage.
- Purification : Replace column chromatography with recrystallization for cost-effective scaling.
- Byproduct control : Optimize stoichiometry to minimize unreacted intermediates .
Q. How to design derivatives for improved pharmacokinetics?
Answer:
- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility.
- Metabolic blocking : Fluorinate the naphthamide ring to reduce CYP450-mediated degradation.
- Prodrug strategies : Mask the oxido group with esters for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
